N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClN4O2S and its molecular weight is 380.89. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Experimental and Theoretical Studies on Benzothiazole Derivatives : This research explores benzothiazole derivatives, closely related to the compound , for their corrosion inhibiting effects against steel in acidic environments. These inhibitors exhibit stability and high efficiency, suggesting potential applications in protecting industrial materials. The study combines experimental methods with quantum chemical calculations, offering insights into the mechanism of action (Hu et al., 2016).
Antimicrobial Activity
Design, Synthesis, and QSAR Studies of Benzothiazolyl Substituted Pyrazol-5-ones : This study investigates novel analogs with a benzothiazole moiety for their antibacterial properties. Two compounds demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, showing the potential of such compounds in antimicrobial applications. The research also assessed cytotoxicity, ensuring the compounds' safety for further development (Palkar et al., 2017).
Anticancer Evaluation
Microwave-Assisted Synthesis of Benzamide Derivatives : This study focuses on the synthesis of Schiff bases containing thiadiazole and benzamide groups, known for their biological properties. Evaluated against various cancer cell lines, some synthesized compounds showed promising anticancer activity, suggesting their potential in developing new cancer therapies. The research highlights the importance of combining structural elements like benzothiazole for medicinal chemistry applications (Tiwari et al., 2017).
Antipsychotic Agents
Heterocyclic Carboxamides as Potential Antipsychotic Agents : Exploring heterocyclic analogs of a known antipsychotic compound, this research identified several derivatives with potent in vivo activities. The study emphasizes the role of benzothiazole-related structures in the development of new antipsychotic medications, showing promise for improved treatment options with fewer side effects (Norman et al., 1996).
Corrosion Inhibition in Oil Wells
Thiazole Derivatives for Steel Corrosion Inhibition : Investigating thiazole derivatives for their effect on oil well tubular steel corrosion, this study finds that certain compounds effectively prevent corrosion in acidic conditions. The research supports the compound's applicability in preserving oil extraction infrastructure, contributing to the industry's sustainability efforts (Yadav et al., 2015).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S.ClH/c1-12-11-14(23-19-12)16(22)21(10-6-9-20(2)3)17-18-13-7-4-5-8-15(13)24-17;/h4-5,7-8,11H,6,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGYFUJALFEKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.